4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol
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Overview
Description
4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol is a synthetic organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol typically involves the condensation of a pyrazole derivative with an appropriate amine and an alcohol. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 4-methyl-2-aminopentanol under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of the target compound.
4-Methyl-2-aminopentanol: Another precursor used in the synthesis.
Dihydropyrazole derivatives: Formed through the reduction of the pyrazole ring.
Uniqueness
4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol is unique due to its specific structure, which combines a pyrazole ring with an amino alcohol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H21N3O |
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Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-methyl-2-[(2-methylpyrazol-3-yl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C11H21N3O/c1-9(2)6-10(8-15)12-7-11-4-5-13-14(11)3/h4-5,9-10,12,15H,6-8H2,1-3H3 |
InChI Key |
MXLAMMLWLCTJDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC1=CC=NN1C |
Origin of Product |
United States |
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